4-Isopropyl-6-methyltetralone

Overview

Description

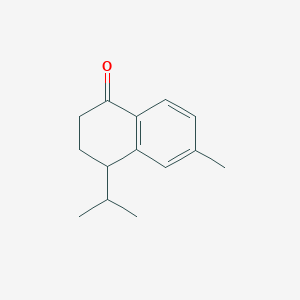

4-Isopropyl-6-methyl-1-tetralone is an organic compound with the molecular formula C₁₄H₁₈O and a molecular weight of 202.2921 g/mol . This compound is also known by other names such as 4-Isopropyl-6-methyl-3,4-dihydronaphthalen-1(2H)-one and 10-nor-Calamenen-10-one . It is a derivative of tetralone, a bicyclic ketone, and is characterized by the presence of an isopropyl group and a methyl group on the tetralone scaffold.

Preparation Methods

The synthesis of 4-Isopropyl-6-methyl-1-tetralone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable precursor, such as γ-butyrolactone, using anhydrous aluminum chloride as a catalyst . The reaction is typically carried out in a dry solvent like benzene under reflux conditions. After the reaction, the product is purified through distillation and recrystallization.

Another method involves the intramolecular arene alkylation reaction using visible light and N-(acyloxy)phthalimides as radical precursors . This method provides a diverse set of fused, partially saturated cores, which are of high interest in synthetic and medicinal chemistry.

Chemical Reactions Analysis

4-Isopropyl-6-methyl-1-tetralone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl and methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

4-Isopropyl-6-methyl-1-tetralone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Isopropyl-6-methyl-1-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission.

Comparison with Similar Compounds

4-Isopropyl-6-methyl-1-tetralone can be compared with other similar compounds, such as:

- 4-Isopropyl-6-methyl-3,4-dihydronaphthalen-1(2H)-one

- 10-nor-Calamenen-10-one

- 4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one

These compounds share a similar tetralone scaffold but differ in the position and type of substituents. The unique combination of isopropyl and methyl groups in 4-Isopropyl-6-methyl-1-tetralone contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Isopropyl-6-methyltetralone, also known as 4-Isopropyl-6-methyl-1-tetralone, is a compound of interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of the biological activity of this compound, drawing on diverse sources to present findings from various studies and case reports.

- Chemical Formula : C₁₄H₁₈O

- Molecular Weight : 202.29 g/mol

- CAS Number : 57494-10-7

- IUPAC Name : 4-Isopropyl-6-methyl-1-tetralone

The structure of this compound features a tetralone core, which is significant for its reactivity and potential pharmacological effects. The presence of the isopropyl and methyl groups contributes to its lipophilicity, influencing its interaction with biological membranes.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For example, research on related compounds has shown their ability to mitigate oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

The proposed mechanisms through which these compounds exert neuroprotective effects include:

- Inhibition of Apoptosis : Compounds have been shown to inhibit apoptotic pathways by modulating key proteins such as BAX and caspase-3, while promoting anti-apoptotic proteins like Bcl-2 .

- Regulation of Oxidative Stress : By enhancing the activity of antioxidant enzymes (e.g., superoxide dismutase and catalase), these compounds can reduce reactive oxygen species (ROS) levels, thereby protecting neuronal integrity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although more comprehensive investigations are needed to establish its efficacy and mechanism.

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of this compound have demonstrated varying effects depending on concentration and exposure time. These studies typically utilize cell lines such as PC12 to evaluate cell viability and apoptosis rates.

Table 1: Cytotoxicity Data Summary

| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 95 | 5 |

| 20 | 90 | 10 |

| 40 | 75 | 25 |

| 60 | 50 | 50 |

| 80 | 30 | 70 |

Data indicates that higher concentrations correlate with increased cytotoxicity and apoptosis rates.

Case Study: Neuroprotection in PC12 Cells

A study focused on the neuroprotective effects of a related compound demonstrated significant reductions in oxidative stress markers when treated with varying concentrations. The results highlighted the potential for compounds like this compound in therapeutic applications for neurodegenerative disorders.

Case Study: Antimicrobial Efficacy

Another investigation explored the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into its use as an antimicrobial agent.

Properties

IUPAC Name |

6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-9(2)11-6-7-14(15)12-5-4-10(3)8-13(11)12/h4-5,8-9,11H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZXBPVAPQXAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCC2C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423897 | |

| Record name | 4-Isopropyl-6-methyltetral-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57494-10-7 | |

| Record name | 4-Isopropyl-6-methyltetral-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.